Potassium amylxanthate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

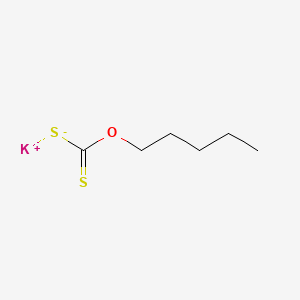

Potassium amylxanthate, also known as potassium O-pentyl carbonodithioate, is an organosulfur compound with the chemical formula CH₃(CH₂)₄OCS₂K. It appears as a pale yellow powder with a pungent odor and is soluble in water. This compound is widely used in the mining industry for the separation of ores using the flotation process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium amylxanthate is typically synthesized by reacting n-amyl alcohol with carbon disulfide and potassium hydroxide. The reaction proceeds as follows:

CH3(CH2)4OH+CS2+KOH→CH3(CH2)4OCS2K+H2O

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully monitored to maintain the appropriate temperature and pH levels. The resulting product is then purified and dried to obtain the final pale yellow powder .

Análisis De Reacciones Químicas

Types of Reactions: Potassium amylxanthate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dixanthogen.

Reduction: It can be reduced to form the corresponding alcohol and carbon disulfide.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reactions often occur in the presence of nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: Dixanthogen.

Reduction: n-Amyl alcohol and carbon disulfide.

Substitution: Various substituted xanthates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Primary Applications

1. Mineral Flotation

Potassium amyl xanthate is primarily used as a collector in the flotation process for various sulfide minerals. Its applications include:

- Copper and Nickel Ores : Effective in the flotation of copper/nickel sulfide ores, enhancing recovery rates .

- Gold Recovery : Utilized in gold mining operations, particularly where gold is associated with iron sulfides like pyrite. It helps in separating gold from other minerals during the flotation process .

- Iron and Molybdenum Sulfides : Employed for the flotation of iron and molybdenum sulfide minerals, enabling efficient extraction .

2. Oxide Mineral Flotation

Potassium amyl xanthate can also be used for the flotation of oxide minerals after they have undergone a process called sulfidization, which enhances their floatability .

Dosage and Application Methods

The dosage of potassium amyl xanthate varies between 15 to 75 grams per ton of ore, depending on the specific mineral being processed. It is typically added to the pulp before flotation as an aqueous solution ranging from 3% to 10% by weight. Solutions should be used within three days to prevent decomposition into carbon disulfide .

Safety and Toxicity Considerations

While potassium amyl xanthate is effective as a flotation reagent, it poses certain health risks:

- Toxicity Reports : Case studies have documented instances of accidental exposure leading to symptoms such as muscle twitching, difficulty breathing, and skin irritation. These incidents highlight the importance of proper handling and storage protocols to mitigate risks associated with carbon disulfide exposure, a decomposition product .

- Handling Recommendations : Safe handling practices include storing the compound in well-ventilated areas and ensuring that containers are sealed when not in use to prevent degradation .

Case Study 1: Efficacy in Gold Flotation

A study demonstrated that potassium amyl xanthate significantly improved gold recovery rates in flotation circuits when combined with other reagents. The results indicated that maintaining an optimal pH level was crucial for maximizing recovery efficiency.

Case Study 2: Toxicity Evaluation

Research conducted on workers exposed to potassium amyl xanthate revealed acute symptoms linked to improper handling. This study underscored the necessity for stringent safety measures in environments where this compound is used.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Mineral Processing | Copper/Nickel Ores | Enhanced recovery rates |

| Gold Recovery | Effective separation from sulfides | |

| Iron/Molybdenum Sulfides | Efficient extraction | |

| Oxide Mineral Flotation | Post-sulfidization treatment | Improved floatability |

| Safety Protocols | Handling and storage recommendations | Reduced health risks |

Mecanismo De Acción

The primary mechanism of action of potassium amylxanthate in the flotation process involves its ability to adsorb onto the surface of sulfide minerals, rendering them hydrophobic. This allows the minerals to attach to air bubbles and float to the surface for separation. The molecular targets include the sulfide ions on the mineral surfaces, and the pathways involve the formation of a hydrophobic layer that facilitates flotation .

Comparación Con Compuestos Similares

Sodium amylxanthate: Used similarly in the flotation process but has different solubility and stability properties.

Potassium ethylxanthate: Another xanthate used in ore flotation with a shorter alkyl chain.

Potassium isobutylxanthate: Used in the flotation of nickel and copper ores.

Uniqueness: Potassium amylxanthate is unique due to its specific alkyl chain length, which provides optimal hydrophobicity for certain mineral separations. Its stability in aqueous solutions and effectiveness in the flotation process make it a preferred choice in the mining industry .

Propiedades

Número CAS |

2720-73-2 |

|---|---|

Fórmula molecular |

C6H12KOS2 |

Peso molecular |

203.4 g/mol |

Nombre IUPAC |

potassium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9); |

Clave InChI |

RKVMAMRYKCITAI-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)[S-].[K+] |

SMILES canónico |

CCCCCOC(=S)S.[K] |

Key on ui other cas no. |

2720-73-2 |

Descripción física |

PelletsLargeCrystals |

Pictogramas |

Flammable; Corrosive; Irritant; Environmental Hazard |

Números CAS relacionados |

123-97-7 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.